3-[2-[(E)-4-hydroxy-3,5-dimethyl-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoct-5-enyl]-1,3,6,8-tetramethyl-4a,5,6,7,8,8a-hexahydro-2H-naphthalen-1-yl]-3-oxopropanal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[2-[(E)-4-hydroxy-3,5-dimethyl-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoct-5-enyl]-1,3,6,8-tetramethyl-4a,5,6,7,8,8a-hexahydro-2H-naphthalen-1-yl]-3-oxopropanal is a novel antimicrobial antibiotic discovered in the culture broth of the bacterium Streptomyces sp. MJ147-72F6 . This compound has shown significant antibacterial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA) . This compound is characterized by its unique structure, which includes keto-enol tautomers .
Preparation Methods
3-[2-[(E)-4-hydroxy-3,5-dimethyl-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoct-5-enyl]-1,3,6,8-tetramethyl-4a,5,6,7,8,8a-hexahydro-2H-naphthalen-1-yl]-3-oxopropanal is produced through fermentation of Streptomyces sp. MJ147-72F6 . The fermentation process involves growing the bacterium in a nutrient-rich medium under controlled conditions. The compound is then isolated and purified using a series of chromatographic techniques, including Diaion HP-20 chromatography, silica gel chromatography, Sephadex LH-20 chromatography, high-performance liquid chromatography (HPLC), and centrifugal partition chromatography . The fermentation is typically carried out at 27°C with agitation and aeration to ensure optimal growth and production .
Chemical Reactions Analysis
3-[2-[(E)-4-hydroxy-3,5-dimethyl-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoct-5-enyl]-1,3,6,8-tetramethyl-4a,5,6,7,8,8a-hexahydro-2H-naphthalen-1-yl]-3-oxopropanal undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of aldecalmycin can lead to the formation of carboxylic acid derivatives .
Scientific Research Applications
3-[2-[(E)-4-hydroxy-3,5-dimethyl-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoct-5-enyl]-1,3,6,8-tetramethyl-4a,5,6,7,8,8a-hexahydro-2H-naphthalen-1-yl]-3-oxopropanal has a wide range of scientific research applications. In chemistry, it is used as a model compound to study the synthesis and reactivity of antibiotics . In biology, it is used to investigate the mechanisms of bacterial resistance and the development of new antimicrobial agents . In medicine, aldecalmycin is being explored for its potential use in treating infections caused by MRSA and other resistant bacteria . Additionally, it has applications in the pharmaceutical industry for the development of new antibiotics .
Mechanism of Action
The mechanism of action of aldecalmycin involves the inhibition of bacterial cell wall synthesis . It targets specific enzymes involved in the synthesis of peptidoglycan, a key component of the bacterial cell wall . By inhibiting these enzymes, aldecalmycin disrupts the integrity of the cell wall, leading to cell lysis and death . This mechanism is particularly effective against MRSA, which relies on a robust cell wall for survival .
Comparison with Similar Compounds
3-[2-[(E)-4-hydroxy-3,5-dimethyl-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoct-5-enyl]-1,3,6,8-tetramethyl-4a,5,6,7,8,8a-hexahydro-2H-naphthalen-1-yl]-3-oxopropanal is unique in its structure and mechanism of action compared to other antibiotics. Similar compounds include lydicamycin, which also has a bicyclic ring system . aldecalmycin’s specific keto-enol tautomerism and its potent activity against MRSA set it apart from other antibiotics . Other similar compounds include vancomycin and daptomycin, which also target bacterial cell walls but through different mechanisms .
Properties
CAS No. |
139953-58-5 |
---|---|
Molecular Formula |
C33H54O9 |
Molecular Weight |
594.8 g/mol |
IUPAC Name |
3-[2-[(E)-4-hydroxy-3,5-dimethyl-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoct-5-enyl]-1,3,6,8-tetramethyl-4a,5,6,7,8,8a-hexahydro-2H-naphthalen-1-yl]-3-oxopropanal |
InChI |
InChI=1S/C33H54O9/c1-8-9-18(3)28(37)21(6)24(41-32-31(40)30(39)29(38)25(16-35)42-32)15-23-19(4)14-22-13-17(2)12-20(5)27(22)33(23,7)26(36)10-11-34/h9,11,14,17,20-25,27-32,35,37-40H,8,10,12-13,15-16H2,1-7H3/b18-9+ |
InChI Key |
BKXWBAOGONGQJL-GIJQJNRQSA-N |
SMILES |
CCC=C(C)C(C(C)C(CC1C(=CC2CC(CC(C2C1(C)C(=O)CC=O)C)C)C)OC3C(C(C(C(O3)CO)O)O)O)O |
Isomeric SMILES |
CC/C=C(\C)/[C@H]([C@@H](C)[C@H](C[C@H]1C(=C[C@H]2C[C@H](C[C@H]([C@@H]2[C@@]1(C)C(=O)CC=O)C)C)C)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O |
Canonical SMILES |
CCC=C(C)C(C(C)C(CC1C(=CC2CC(CC(C2C1(C)C(=O)CC=O)C)C)C)OC3C(C(C(C(O3)CO)O)O)O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Aldecalmycin; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.